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Imidazo[1,2-a]pyrimidin-2-amine

Cat. No.: B3382045
CAS No.: 301331-27-1
M. Wt: 134.14 g/mol
InChI Key: BEXLKMIMUNHYTP-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds in Modern Chemical Research

The imidazo[1,2-a]pyrimidine scaffold is a prominent fused heterocyclic system that has garnered substantial attention in contemporary chemical research, particularly within the realm of medicinal chemistry. rsc.orgresearchgate.net This class of compounds, characterized by a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, serves as a versatile structural motif for the design and development of novel therapeutic agents. nih.gov Their significance stems from their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. mdpi.com

Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, establishing them as "privileged scaffolds" in drug discovery. rsc.orgnih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and anxiolytic properties. nih.govnih.gov For instance, certain imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. nih.gov Others have shown potential as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation-associated diseases like atherosclerosis. acs.org

The therapeutic potential of this scaffold is further highlighted by the development of drugs such as divaplon, fasiplon, and taniplon, which have been explored for their anxiolytic and anticonvulsant effects. mdpi.comnih.gov Moreover, recent research has focused on the synthesis of novel imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial and antileishmanial agents, addressing the growing concern of drug resistance. mdpi.comacs.orgresearchgate.net The adaptability of the imidazo[1,2-a]pyrimidine core allows for systematic structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. rsc.org

Beyond medicinal chemistry, these scaffolds are also valuable in materials science due to their unique structural and electronic properties. rsc.org The ongoing exploration of new synthetic methodologies, including multicomponent reactions and green chemistry approaches, continues to expand the accessible chemical space of imidazo[1,2-a]pyrimidine derivatives, promising further discoveries in various scientific disciplines. rsc.orgmdpi.com

Historical Development of Research on Imidazo[1,2-a]pyrimidine Structures

Research into imidazo[1,2-a]pyrimidine structures has a rich history, with one of the most foundational synthetic methods being the Chichibabin reaction. nih.gov This classical method involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones and has been a cornerstone for the synthesis of this heterocyclic system for many years. researchgate.netnih.gov

Over the decades, numerous advancements and modifications to the synthesis of imidazo[1,2-a]pyrimidines have been reported, reflecting the growing interest in their chemical and biological properties. rsc.orgresearchgate.net Early work often focused on the fundamental reactivity and characterization of the core scaffold. For example, studies in the 1970s investigated the N-amination and subsequent oxidation of imidazo[1,2-a]pyrimidines. rsc.org

The late 20th and early 21st centuries saw a surge in research aimed at diversifying the imidazo[1,2-a]pyrimidine library and exploring its therapeutic potential. This era was marked by the development of more efficient and versatile synthetic strategies, including microwave-assisted synthesis and multicomponent reactions. mdpi.comjst.go.jp These modern techniques have allowed for the rapid generation of a wide range of substituted imidazo[1,2-a]pyrimidines, facilitating extensive structure-activity relationship (SAR) studies. acs.org

The recognition of the imidazo[1,2-a]pyrimidine scaffold as a privileged structure in medicinal chemistry led to its incorporation into various drug discovery programs. rsc.orgnih.gov This resulted in the identification of compounds with diverse pharmacological profiles, including anxiolytic agents like fasiplon. nih.gov More recent research continues to build upon this historical foundation, with a focus on developing greener synthetic routes and exploring novel biological applications, such as their use as kinase inhibitors and antileishmanial agents. acs.orgdergipark.org.tr

Structural Relationships and Bioisosteric Considerations with Purine (B94841) Bases

A key factor contributing to the significant biological activity of the imidazo[1,2-a]pyrimidine scaffold is its structural and electronic resemblance to naturally occurring purine bases. mdpi.comnih.gov This relationship is a classic example of bioisosterism, a strategy widely employed in medicinal chemistry to design analogues of endogenous ligands with improved therapeutic properties.

Furthermore, the concept of bioisosterism has been extended to create analogues of imidazo[1,2-a]pyrimidines themselves. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in certain contexts, demonstrating that subtle changes in the core structure can be used to fine-tune pharmacological activity. nih.gov This highlights the power of bioisosteric replacement as a tool for lead optimization in drug discovery programs centered around this important heterocyclic scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3382045 Imidazo[1,2-a]pyrimidin-2-amine CAS No. 301331-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXLKMIMUNHYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405552
Record name imidazo[1,2-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301331-27-1
Record name imidazo[1,2-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 2 Amine and Its Derivatives

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. mdpi.com These reactions are prized for their high atom economy, convergence, and operational simplicity, making them ideal for creating libraries of structurally diverse molecules.

The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) is a prominent isocyanide-based multicomponent reaction for synthesizing 3-amino-substituted imidazo-annulated heterocycles. nih.gov The reaction typically involves the condensation of an aldehyde, an isocyanide, and a heterocyclic amine bearing an endocyclic amidine moiety, such as 2-aminopyrimidine (B69317). nih.govacs.org This methodology provides a direct and efficient route to N-substituted 3-aminoimidazo[1,2-a]pyrimidines.

The reaction is often catalyzed by Brønsted or Lewis acids, such as p-toluenesulfonic acid, silica (B1680970) sulfuric acid, or scandium triflate, to facilitate the initial imine formation between the 2-aminoazine and the aldehyde. nih.govresearchgate.net The subsequent nucleophilic attack by the isocyanide and intramolecular cyclization leads to the final product. One challenge with using 2-aminopyrimidines is the potential for the formation of regioisomers. nih.gov Microwave-assisted GBBR has been shown to improve yields and significantly reduce reaction times. rsc.org

Table 1: Examples of Groebke-Blackburn-Bienaymé Reaction Conditions This is an interactive table. Click on the headers to sort.

Amine Component Aldehyde Isocyanide Catalyst Solvent Conditions Yield (%) Reference
2-Aminopyrimidine Benzaldehyde tert-Butyl isocyanide p-Toluenesulfonic acid CH2Cl2 Room Temp, 10 min 90 researchgate.net
2-Aminopyrimidine 4-Chlorobenzaldehyde Cyclohexyl isocyanide Silica sulfuric acid CH2Cl2 Room Temp, 15 min 94 researchgate.net
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH4Cl Dichloromethane 60 °C, 8 h 82 mdpi.com

Beyond the classic GBBR, other one-pot, three-component strategies have been developed to synthesize the imidazo[1,2-a]pyrimidine (B1208166) core. A notable example involves the reaction of 2-aminopyrimidines, aldehydes, and terminal alkynes, often catalyzed by copper salts like CuSO4, sometimes in combination with a Brønsted acid such as p-toluenesulfonic acid (TsOH). researchgate.net This approach leads to the formation of 2,3-disubstituted imidazo[1,2-a]pyrimidines.

Another versatile one-pot method involves the sequential reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, various primary amines, and ammonium (B1175870) acetate. nih.gov This microwave-assisted synthesis, catalyzed by p-toluenesulfonic acid in ethanol (B145695), produces complex imidazo[1,2-a]pyrimidine derivatives bearing a tri- or tetrasubstituted imidazole (B134444) moiety in moderate to good yields. nih.gov

Table 2: Overview of One-Pot Three-Component Syntheses This is an interactive table. Click on the headers to sort.

Components Catalyst Conditions Product Type Yield (%) Reference
2-Aminopyridine, Aldehyde, Alkyne CuSO4 / TsOH Toluene, Reflux 2,3-Disubstituted Imidazo[1,2-a]pyridines Acceptable researchgate.net
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, Ammonium Acetate p-Toluenesulfonic acid Ethanol, MW, 80 °C Imidazole-substituted Imidazo[1,2-a]pyrimidines 46-80 nih.gov

Oxidative Cyclization Strategies

Oxidative cyclization methods provide powerful alternatives for constructing the imidazo[1,2-a]pyrimidine ring system. These reactions typically involve the formation of one or more C-N bonds through an oxidative process, often employing transition metal catalysts or halogen-based mediators in the presence of an oxidant.

Transition metals, particularly palladium and copper, are effective catalysts for synthesizing imidazo[1,2-a]pyrimidines via oxidative cyclization. A palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction has been developed from readily available pyrimidyl amine precursors. acs.orgresearchgate.net This method involves the condensation of a 2-aminopyrimidine with an aldehyde, followed by a palladium(II)-catalyzed intramolecular cyclization, using air as the oxidant under mild conditions. acs.org

Copper-catalyzed protocols are also prevalent. These reactions can proceed via tandem imine formation and subsequent intramolecular aerobic oxidative C-H amination. rsc.org For instance, the reaction of 2-aminopyrimidines with acetophenones in the presence of a copper catalyst and an oxidant can furnish the corresponding imidazo[1,2-a]pyrimidines. rsc.orgresearchgate.net

Table 3: Selected Metal-Catalyzed Oxidative Cyclization Reactions This is an interactive table. Click on the headers to sort.

Catalyst Substrates Oxidant Conditions Product Reference
Pd(OAc)2 Pyrimidyl amine + Aldehyde Air (O2) Toluene, 110 °C Fused Imidazo[1,2-a]pyrimidines acs.org
Pd(OAc)2 Imidazo[1,2-a]pyrimidine + Aryl bromide Cs2CO3 (base) 1,4-Dioxane, 100 °C 3-Arylimidazo[1,2-a]pyrimidine acs.org
CuI 2-Aminopyridine + Ketoxime Acetate Air (O2) NMP, 100 °C Imidazo[1,2-a]pyridines organic-chemistry.org

Molecular iodine (I2) and other halogenated reagents serve as effective metal-free mediators for the oxidative synthesis of imidazo[1,2-a]pyrimidines. Iodine can catalyze the condensation of 2-aminopyrimidines with carbonyl compounds, such as β-keto esters or 1,3-diones, to form the heterocyclic product. nih.gov A proposed mechanism for a three-component reaction involves the initial iodine-catalyzed generation of a phenylglyoxal (B86788) from an acetophenone, followed by a Knoevenagel-type condensation and cyclization with the 2-aminopyrimidine. nih.govacs.org

Similarly, carbon tetrabromide (CBr4) has been employed to mediate the oxidative C-N bond formation between 2-aminopyrimidines and β-keto esters or 1,3-diones under mild, metal-free conditions. nih.gov These halogen-mediated approaches are attractive due to their operational simplicity and avoidance of heavy metal catalysts. An I2/KI system has also been described for oxidative N-N bond formation to create related fused triazole systems, highlighting the versatility of iodine-based oxidants. acs.org

Many of the most efficient and environmentally benign methods for synthesizing imidazo[1,2-a]pyrimidines utilize molecular oxygen, typically from ambient air, as the terminal oxidant. researchgate.net These aerobic oxidation protocols are frequently coupled with metal catalysts, such as copper or iron, which facilitate the electron transfer processes required for the cyclization. rsc.orgresearchgate.net

For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides a high-yielding route to imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org A dual catalytic system using flavin and iodine has also been reported for the aerobic oxidative C-N bond formation, enabling a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.govacs.org The primary advantage of these methods is their sustainability, as the only byproduct is water.

Intramolecular Cyclization and Intermolecular Condensation Pathways

The synthesis of the imidazo[1,2-a]pyrimidine system is frequently achieved through condensation reactions followed by cyclization. A primary and well-established method involves the reaction of 2-aminopyrimidine with α-halocarbonyl compounds. For instance, the condensation of 2-aminopyrimidine with 2-bromoacetophenone (B140003) is a foundational step in a multi-step synthesis to produce 2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov This initial intermolecular condensation forms an intermediate that subsequently undergoes intramolecular cyclization to yield the fused bicyclic imidazo[1,2-a]pyrimidine ring system.

Further elaboration of this scaffold can be achieved through subsequent reactions. For example, direct nitrosation of 2-phenylimidazo[1,2-a]pyrimidine (B97590) with sodium nitrite (B80452) leads to a 3-nitroso derivative, which can then be reduced to the corresponding 3-amino product. nih.gov This highlights how a combination of intermolecular condensation and subsequent functional group manipulations allows for the strategic introduction of substituents.

Another prominent pathway involves multicomponent reactions, which can be considered a subset of intermolecular condensation strategies. These reactions bring together three or more reactants in a single step to construct complex molecules. rsc.org For instance, the synthesis of 3-aryl-substituted imidazopyrimidine derivatives can be achieved through the oxidative cyclization of aminobenzimidazoles and 3-oxo-2-phenylazopropionitrile, catalyzed by copper(II) acetate. dergipark.org.tr

Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) presents a more modern approach to forming the imidazo[1,2-a]pyrimidine core. acs.org This method can involve a tandem reaction of an amine and an aldehyde, proceeding through an oxidative CDC mechanism with air as the oxidant. acs.org This strategy avoids the need for pre-functionalized starting materials and often leads to the generation of water as the primary byproduct, representing a greener alternative to traditional methods that may produce significant waste. acs.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of imidazo[1,2-a]pyrimidines, offering significant advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. nih.govmsu.ru This technology has been successfully applied to various synthetic strategies, including multicomponent reactions and catalyst-driven processes.

A notable application is the microwave-assisted, one-pot, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) to produce fused heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives. nih.gov This method is valued for its operational simplicity and minimal environmental impact. nih.gov Similarly, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been developed using microwave assistance. nih.gov This process involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid, yielding products in moderate to good yields (46%-80%). nih.gov

Microwave heating has also proven effective for the cleavage of the pyrimidine (B1678525) ring in 2-substituted imidazo[1,2-a]pyrimidines to yield 2-amino-1H-imidazoles. msu.ru By using a 20% hydrazine (B178648) monohydrate solution in ethanol at 120 °C under microwave irradiation, various 2-substituted imidazo[1,2-a]pyrimidines were successfully converted to their corresponding 2-amino-1H-imidazoles in high yields (up to 93%) with reaction times ranging from 5 to 25 minutes. msu.ru

Furthermore, microwave-assisted synthesis has been utilized for the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent alkylation and bromination products, achieving high yields. rsc.org The development of these protocols is significant as traditional methods for synthesizing imidazo[1,2-a]pyrimidines often suffer from drawbacks like multi-step procedures, low yields, and the need for expensive catalysts. rsc.org

The following table summarizes the optimized conditions for the microwave-assisted cleavage of 2-phenylimidazo[1,2-a]pyrimidine to 2-amino-1H-imidazole:

SolventTemperature (°C)Time (min)Yield (%)
MeCN80113
MeCN100155
MeCN1200.585
EtOH1200.591
Dioxane1200.547
Data sourced from a study on microwave-assisted synthesis of 2-amino-1H-imidazoles. msu.ru

This interactive table allows for sorting and filtering of the data to better understand the impact of different solvents and temperatures on reaction efficiency.

Solvent-Free and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." For the synthesis of imidazo[1,2-a]pyrimidines, this has translated into the exploration of solvent-free reaction conditions and the use of recyclable or non-toxic catalysts.

One such approach involves the use of a Brønsted acidic ionic liquid as a recyclable catalyst for the synthesis of benzo nih.govnih.govimidazo[1,2-a]pyrimidines. rsc.org This method proceeds smoothly under metal- and solvent-free conditions, offering good to excellent yields and minimizing waste generation. rsc.org The catalyst's recyclability and the avoidance of trace metal contamination are significant advantages, particularly for the synthesis of pharmaceutical compounds. rsc.org

Another green methodology utilizes basic alumina (B75360) (Al2O3) as a catalyst under solvent-free conditions, activated by microwave irradiation. nih.gov This convenient and effective synthesis involves the condensation reaction of 2-aminopyrimidine and various 2-bromoarylketones. nih.gov The use of a solid support catalyst like alumina simplifies product purification and reduces the environmental impact of the reaction. nih.gov

Furthermore, a novel nanocatalyst, TiO2-[bip]-NH2+ C(NO2)3−, has been reported for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles. researchgate.net This method is a three-component, one-pot condensation of aromatic aldehydes, malononitrile, and 2-aminobenzimidazole, which proceeds under mild, solvent-free conditions. researchgate.net The key advantages of this procedure include short reaction times, high product yields, ease of product separation, and the ability to recycle and reuse the catalyst for several cycles. researchgate.net

The use of molecular iodine as an environmentally benign catalyst has also been explored for the synthesis of related imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov This approach, often assisted by ultrasonication, highlights the trend towards using less toxic and more sustainable catalysts in heterocyclic synthesis. nih.gov Similarly, phosphotungstic acid (HPW) has been employed as an economical and green catalyst for the synthesis of imidazo[1,2-a]pyridines in ethanol, a relatively green solvent, under microwave heating. beilstein-journals.org

Strategic Functionalization at the C-2 and C-3 Positions

The biological activity and physicochemical properties of imidazo[1,2-a]pyrimidines are heavily influenced by the substituents at various positions of the heterocyclic core. The C-2 and C-3 positions are particularly important targets for functionalization, as modifications at these sites can significantly modulate the compound's therapeutic potential. rsc.org

Functionalization at the C-3 position is a common strategy in the development of new imidazo[1,2-a]pyrimidine derivatives. rsc.org A multi-step synthesis starting from the condensation of 2-aminopyrimidine and 2-bromoacetophenone yields 2-phenylimidazo[1,2-a]pyrimidine. nih.gov This intermediate can then be subjected to direct nitrosation at the C-3 position using sodium nitrite, followed by reduction to afford 2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov This 3-amino group serves as a versatile handle for further derivatization, such as the formation of Schiff bases through condensation with various substituted aldehydes. nih.gov

The C-2 position is also a key site for introducing diversity. In many syntheses, the substituent at the C-2 position is determined by the choice of the α-haloketone starting material. nih.gov For example, using different 2-bromoarylketones in the condensation with 2-aminopyrimidine leads to a range of 2-aryl-substituted imidazo[1,2-a]pyrimidines. nih.gov

More advanced strategies for C-2 functionalization are also being developed. While direct C-H functionalization of pyrimidines can be challenging, recent advances have demonstrated site-selective amination at the C-2 position of the pyrimidine ring. acs.org This is achieved by creating pyrimidinyl iminium salt intermediates that can be transformed into various amine products. acs.org Such methods offer a powerful tool for introducing nitrogen-containing substituents at the C-2 position, which is a prevalent structural motif in many bioactive molecules. acs.org

The following table provides examples of yields for the synthesis of various 2-arylimidazo[1,2-a]pyrimidines using a microwave-assisted, solvent-free method with an alumina catalyst:

R Group on Aryl KetoneYield (%)
Unsubstituted Phenyl70
2-Naphthyl67
3,4-Dimethylphenyl64
Data derived from a study on the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov

This interactive table can be used to compare the yields of different C-2 substituted products.

Advanced Computational and Theoretical Characterization of Imidazo 1,2 a Pyrimidin 2 Amine Systems

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a primary computational method for studying imidazo[1,2-a]pyrimidine (B1208166) systems. acs.orgnih.gov DFT calculations, often employing basis sets like B3LYP/6-31+G(d,p) or B3LYP/6-311++G(d,p), are utilized to optimize molecular geometries and predict a wide array of molecular properties. acs.orgiau.ir These theoretical investigations have shown good agreement with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy, as well as proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, thereby validating the structural assignments of newly synthesized compounds. acs.orgnih.gov

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. nih.govyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govlibretexts.org

For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically delocalized across the entire molecule, while the LUMO is often concentrated on the imidazopyrimidine moiety. researchgate.net A smaller HOMO-LUMO gap indicates a more reactive molecule, as less energy is required for electronic transitions. libretexts.org In the context of imidazo[1,2-a]pyrimidin-2-amine systems, analysis of FMOs provides valuable insights into their charge transfer characteristics and potential for engaging in chemical reactions. acs.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Exemplary Imidazo[1,2-a]pyrimidine Derivative. acs.org
ParameterValue
EHOMO (eV)-6.21
ELUMO (eV)-2.15
Energy Gap (ΔE) (eV)4.06

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.orgnih.gov The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. acs.org Green areas represent neutral potential.

In imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which are crucial for their biological activity. nih.gov For instance, the nitrogen atoms of the pyrimidine (B1678525) ring often exhibit a negative potential, making them susceptible to interactions with electrophiles. acs.org

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity, Fukui Functions)

To quantify the reactivity of imidazo[1,2-a]pyrimidine systems more precisely, global and local chemical reactivity descriptors are calculated using DFT. acs.org Global descriptors, such as chemical hardness (η), chemical softness (σ), and the global electrophilicity index (ω), provide a general measure of a molecule's reactivity. acs.org

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. acs.orgresearchgate.net These functions are essential for predicting the regioselectivity of chemical reactions involving imidazo[1,2-a]pyrimidine derivatives. acs.org

Table 2: Calculated Global Reactivity Descriptors for an Exemplary Imidazo[1,2-a]pyrimidine Derivative. acs.org
DescriptorValue (eV)
Chemical Hardness (η)2.03
Chemical Softness (σ)0.246
Global Electrophilicity Index (ω)4.09

Bond Path and Critical Point Analysis (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds and non-covalent interactions within a molecular system. acs.orgnih.gov By examining the topology of the electron density, QTAIM identifies bond critical points (BCPs) and characterizes the interactions based on the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. nih.gov

This analysis allows for a detailed understanding of the bonding within the imidazo[1,2-a]pyrimidine scaffold and its interactions with other molecules. nih.gov QTAIM has been employed to study various interactions, including hydrogen bonds and other non-covalent forces that play a role in the stability and function of these compounds. acs.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the electron localization in a molecule. acs.org ELF analysis helps to distinguish between core, bonding, and non-bonding electrons, revealing the regions of high electron density corresponding to chemical bonds and lone pairs. acs.org LOL provides a complementary view of electron localization.

For imidazo[1,2-a]pyrimidine systems, ELF and LOL studies offer a visual representation of the chemical bonding and lone pair distributions, which is crucial for understanding their electronic structure and reactivity. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acs.org NBO analysis transforms the complex many-electron wavefunction into a set of localized natural bond orbitals, which correspond to the familiar concepts of core, bonding, and lone pair orbitals.

In the context of this compound and its derivatives, NBO analysis quantifies the stabilization energies associated with intramolecular charge transfer between filled and vacant orbitals. acs.org This information is vital for understanding the electronic delocalization within the fused ring system and how it influences the molecule's stability and reactivity. acs.org

Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field, driven by their potential applications in optoelectronics and photonics. While direct experimental data on the NLO properties of this compound are not extensively documented, theoretical studies on related pyrimidine and fused imidazole (B134444) systems provide a strong foundation for predicting their potential. The intrinsic electron-withdrawing nature of the pyrimidine ring, coupled with the electron-donating potential of the fused imidazole and the exocyclic amine group, creates a promising donor-π-acceptor framework conducive to significant NLO responses.

Quantum chemical simulations, particularly Density Functional Theory (DFT), are pivotal in characterizing the NLO properties of these systems. nih.govnih.gov These calculations can predict key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicative of a material's NLO activity. For instance, computational studies on other pyrimidine derivatives have demonstrated that strategic placement of electron-donating and electron-withdrawing groups can dramatically enhance the hyperpolarizability. It is anticipated that derivatives of this compound, when appropriately functionalized to enhance intramolecular charge transfer, will exhibit substantial NLO properties, making them attractive candidates for the development of novel optical materials.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is instrumental in understanding how a ligand, such as an this compound derivative, might interact with a biological target, typically a protein or nucleic acid.

These simulations are crucial for elucidating the binding mechanism and for the rational design of more potent and selective inhibitors. For example, molecular docking studies have been employed to investigate the potential of imidazo[1,2-a]pyrimidine derivatives as inhibitors of key enzymes in various diseases. nih.govmdpi.com

Prediction of Binding Modes and Affinities

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the active site of the target protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Furthermore, docking programs employ scoring functions to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and favorable interaction. For instance, a series of (E)-N-benzylidene-2-phenylimidazo[1,2-a]pyrimidin-3-amine derivatives were docked against the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2. The top-scoring compound displayed a remarkable binding affinity of -9.1 kcal/mol and -7.3 kcal/mol for ACE2 and the spike protein, respectively. nih.gov In another study, an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative showed a promising binding affinity of -8.4 kcal/mol against the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
(E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-aminehACE2-9.1
(E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amineSARS-CoV-2 Spike Protein-7.3
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineVEGFR-2-8.4

Virtual Screening for Potential Molecular Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach allows for the rapid and cost-effective identification of "hit" compounds from vast chemical libraries, which can then be prioritized for experimental testing.

For the imidazo[1,2-a]pyrimidine scaffold, virtual screening can be employed to explore its potential against a wide range of biological targets. The process typically involves docking every compound in a virtual library against a specific protein target and ranking them based on their predicted binding affinities. For example, a virtual screening campaign targeting the human ACE2 and the receptor-binding domain of the SARS-CoV-2 spike protein was performed to identify potential inhibitors from a library of newly synthesized imidazo[1,2-a]pyrimidine derivatives. nih.gov Similarly, collaborative virtual screening efforts have been used to explore proprietary pharmaceutical company libraries to expand the chemical space around a hit chemotype, such as the related imidazo[1,2-a]pyridine (B132010) core for visceral leishmaniasis. nih.gov This highlights the power of virtual screening in rapidly advancing a hit series.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique provides deeper insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein.

For this compound systems, MD simulations are valuable for validating the results of molecular docking. For instance, an MD analysis of a synthesized (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine complexed with the VEGFR-2 receptor demonstrated a strong affinity and stable interactions with key residues within the active site. nih.gov Such simulations can reveal subtle conformational rearrangements and the role of water molecules in the binding site, which are often not captured by docking alone. The stability of the complex throughout the simulation provides greater confidence in the predicted binding mode and the potential of the compound as an effective inhibitor.

In Silico ADMET and Pharmacokinetic Profile Prediction (for research pipeline assessment)

A crucial aspect of the drug discovery process is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor pharmacokinetic profiles are a major cause of late-stage drug development failures. In silico ADMET prediction tools play a vital role in the early assessment of these properties, allowing for the prioritization of compounds with favorable drug-like characteristics. acs.orgnih.gov

Various web-based tools and software, such as SwissADME and pkCSM, are commonly used to predict a wide range of physicochemical and pharmacokinetic parameters. nih.gov For this compound derivatives, these predictions can guide lead optimization by identifying potential liabilities, such as poor oral bioavailability or potential toxicity. For example, in silico ADMET and drug-likeness predictions for a series of imidazo[1,2-a]pyrimidine Schiff base derivatives expressed promising drug-like characteristics. nih.gov Another study on new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives found them to be suitable drug candidates based on in silico ADMET, Lipinski, and drug-likeness studies. nih.gov

Derivative TypePredicted PropertyFinding
Imidazo[1,2-a]pyrimidine Schiff basesDrug-likenessPromising drug-like characteristics
Imidazo[1,2-a]pyrimidine Schiff basesADMETFavorable profile
Imine-bearing imidazo[1,2-a]pyrimidinesLipinski's Rule of FiveCompliant, suitable drug candidates
Amine-bearing imidazo[1,2-a]pyrimidinesDrug-likenessSuitable drug candidates
Imidazo-pyrimidine analogue 24Oral BioavailabilityExcellent, no Lipinski violations
Imidazo-pyrimidine analogue 24Intestinal AbsorptionGood

Mechanistic Investigations of Biological Activities of Imidazo 1,2 a Pyrimidin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Elucidation

The biological activity of imidazo[1,2-a]pyrimidine (B1208166) derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing potent and selective therapeutic agents.

Influence of Peripheral Substituents on Biological Potency and Selectivity

The type and position of substituents on the imidazo[1,2-a]pyrimidine core significantly impact the biological potency and selectivity of these compounds. For instance, in a study on cytotoxic activity against breast cancer cell lines, the presence of a nitrogenous electron-donating group, such as a diethylamino group, at the 4-position of a phenyl ring attached to the scaffold, was found to enhance the cytotoxic effects. nih.gov

In the context of anticancer activity, imidazo[1,2-a]pyridines, a related scaffold, substituted at the C2 and C3 positions have shown notable anticancer activity by inhibiting various enzymes like CDK, VEGFR, PI3K, and EGFR. researchgate.net Similarly, for imidazo[1,2-a]pyrimidine derivatives, the substituents on the fused ring system can be modulated to optimize their interaction with specific biological targets, thereby influencing their potency and selectivity.

The development of selective inhibitors for fibroblast growth factor receptors (FGFR) has been explored through SAR studies of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives, highlighting the importance of specific substitution patterns for achieving selectivity. researcher.life

Rational Design Based on SAR Principles

The insights gained from SAR studies are instrumental in the rational design of new and more effective imidazo[1,2-a]pyrimidine-based therapeutic agents. For example, the knowledge that 2-phenyl-imidazo[1,2-a]pyridine analogs can act as anti-proliferative agents by inhibiting tubulin polymerization has guided the design of new anticancer compounds. researchgate.net

A series of PI3K-beta selective inhibitors, imidazo[1,2-a]pyrimidin-5(1H)-ones, were rationally designed based on a docking model of a known potent enantiomer within a PI3K-beta homology model. nih.gov This approach led to the synthesis of a novel chemotype with several compounds demonstrating potent growth inhibition in a PTEN-deficient breast cancer cell line. nih.gov

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are advanced medicinal chemistry strategies employed to discover novel drug candidates with improved properties. In the context of imidazo[1,2-a]pyrimidine derivatives, these strategies have been utilized to enhance their therapeutic potential.

For instance, the imidazo[1,2-a]pyridine (B132010) scaffold, which is structurally related to imidazo[1,2-a]pyrimidine, has been a key pharmacodynamic group in the development of PI3Kα inhibitors. nih.gov By introducing this scaffold to the 6-position of 4-aminoquinazoline, a new series of potent anticancer agents were designed and synthesized. nih.gov This represents a molecular hybridization approach, combining two known pharmacophores to create a new chemical entity with enhanced biological activity.

Identification and Characterization of Molecular Targets

The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to interact with a wide array of molecular targets, including enzymes and receptors.

Enzyme Inhibition Mechanisms

Imidazo[1,2-a]pyrimidine and its related scaffolds have been shown to inhibit a variety of enzymes implicated in different diseases.

Target EnzymeCompound ScaffoldInhibition Mechanism/Key Findings
Aurora-A Kinase Imidazo[1,2-a]pyrazine (B1224502)Co-crystallization revealed key interactions, leading to the design of potent and selective inhibitors. nih.govnih.gov
Phosphoinositide 3-kinase (PI3K) Imidazo[1,2-a]pyrimidin-5(1H)-onesRationally designed as PI3K-beta selective inhibitors based on docking models. nih.gov
PI3Kα 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineThe 4-aminoquinazoline moiety is a critical pharmacophore for PI3Kα inhibitory activity. nih.gov
Mycobacterial ATP Synthase Imidazo[1,2-a]pyridine ethers (IPE) and Squaramides (SQA)IPEs and SQAs were identified as potent inhibitors of mycobacterial ATP synthesis. nih.govacs.orgresearchgate.net SQAs target ATP synthase at a different site than bedaquiline. acs.orgresearchgate.net
2-Trans-enoyl-acyl carrier protein reductase (InhA) Imidazo[1,2-a]pyridine-2-carboxamidesMolecular docking studies showed good inhibition against the InhA enzyme. nih.gov
Kinesin Spindle Protein (KSP) and Aurora-A Kinase Imidazo-pyrimidine scaffoldCertain derivatives showed inhibitory activity against both KSP and Aurora-A kinase. ekb.eg
EphB4 Imidazo[1,2-a]pyrazine diaryl ureasThese compounds demonstrated nanomolar potency for the EphB4 receptor. nih.gov
Mycobacterium tuberculosis glutamine synthetase (MtGS) 3-Amino-imidazo[1,2-a]-pyridinesThese compounds were identified as a novel class of drug-like inhibitors of MtGS, fitting into the ATP-binding site. nih.govnih.gov

Receptor Ligand Binding and Modulation

Derivatives of the imidazo[1,2-a]pyrimidine scaffold also exhibit significant activity as ligands for various receptors, modulating their function.

Target ReceptorCompound ScaffoldModulation Effect
GABAA Receptor Subtypes (α2, α3) Imidazo[1,2-a]pyrimidinesAct as functionally selective and orally bioavailable agonists, showing anxiolytic effects. nih.govebi.ac.uk 3-phenylimidazo[1,2-a]pyrimidine (B12903003) derivatives are selective ligands with good affinity for the α2, α3, and/or α5 subunits. google.com
α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with TARP γ-8 Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidinesAct as selective negative modulators. nih.gov

Cellular and Subcellular Mechanisms

The biological activities of imidazo[1,2-a]pyrimidin-2-amine derivatives are underpinned by a variety of cellular and subcellular mechanisms. These compounds have demonstrated the ability to interact with crucial biomolecules and modulate key cellular pathways, leading to their observed therapeutic effects.

DNA Interaction Studies

Derivatives of the imidazo[1,2-a]pyridine scaffold, structurally related to imidazo[1,2-a]pyrimidines, have been shown to interact with DNA. Studies involving steroidal imidazo[1,2-a]pyridines indicate that these compounds can bind to DNA, primarily through electrostatic and hydrophobic interactions. researchgate.net Molecular docking studies further suggest that this binding occurs within the minor groove of the DNA helix. researchgate.net The binding affinity of these compounds to DNA has been quantified, with binding constants (Kb) in the range of 10^4 M^-1. researchgate.net Furthermore, gel electrophoresis experiments have demonstrated that these compounds can induce concentration-dependent cleavage of DNA. researchgate.net While these findings are on the closely related imidazo[1,2-a]pyridine core, they provide a plausible model for how imidazo[1,2-a]pyrimidine derivatives might exert their biological effects through direct interaction with genetic material.

Apoptotic Pathway Induction and Modulation

A significant mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Several studies have highlighted the ability of these compounds to modulate the expression of key apoptotic regulatory proteins. For instance, certain imidazo[1,2-a]pyrimidine derivatives have been shown to increase the Bax/Bcl-2 ratio. nih.gov The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are critical regulators of the intrinsic apoptotic pathway, and an increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov In one study, an imidazo[1,2-a]pyrimidine derivative increased the Bax/Bcl-2 ratio by 1.5-fold and 1.8-fold at different concentrations in breast cancer cells. nih.gov

Furthermore, investigations into related imidazo[1,2-a]pyridine derivatives have provided deeper insights into the apoptotic mechanisms. Treatment of cancer cells with copper-imidazo[1,2-a]pyridines led to fragmented nuclei, a characteristic feature of apoptosis. nih.gov These compounds were also found to cause a loss of mitochondrial membrane potential and increase the activity of caspase-9 and caspase-3/7, key executioners of the intrinsic apoptotic pathway. nih.gov Proteomic analysis revealed a decrease in the expression of anti-apoptotic proteins such as XIAP, cIAP1, livin, Bcl-2, and Bcl-x. nih.gov

Another study on a novel imidazo[1,2-a]pyridine compound demonstrated its ability to suppress cancer cell growth by inducing apoptosis via the p53/Bax mitochondrial apoptotic pathway. researchgate.net This compound was shown to increase the expression of p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net Similarly, other imidazo[1,2-a]pyridine derivatives have been found to induce intrinsic apoptosis by inhibiting the PI3K-Akt-mTOR pathway. nih.gov

Table 1: Effect of Imidazo[1,2-a]pyrimidine and Related Derivatives on Apoptotic Markers

Compound/DerivativeCell LineKey Findings
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231Increased Bax/Bcl-2 ratio 1.5 to 1.8-fold. nih.gov
Copper-imidazo[1,2-a]pyridinesHT-29Induced fragmented nuclei, loss of mitochondrial membrane potential, increased caspase-9 and -3/7 activity, decreased Bcl-2 and Bcl-x expression. nih.gov
La23 (Imidazo[1,2-a]pyridine)HeLaIncreased expression of p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13kHCC827Increased protein levels of cleaved caspase-9 and cleaved PARP, and upregulated Bax/Bcl-2 ratio. nih.gov

Mechanisms of Action against Microbial Pathogens

Imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.

Antibacterial Activity: The antibacterial action of these compounds is influenced by the nature of substituents on the phenyl rings. dergipark.org.tr An increase in molar refractivity has been observed to lower the antibacterial activity. dergipark.org.tr Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.gov Chalcone derivatives of imidazo[1,2-a]pyrimidine have also exhibited excellent to good activity against tested bacterial strains.

Antifungal Activity: Certain imidazo[1,2-a]pyrimidine derivatives have been reported to possess antifungal properties. nih.gov

Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold, a close structural analog, has been a significant area of research for new antituberculosis (anti-TB) agents. scilit.comnih.govrsc.org Some of these compounds show activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govrsc.org A key mechanism of action for some imidazo[1,2-a]pyridine-3-carboxamides is the inhibition of QcrB, a component of the electron transport chain, which is crucial for energy generation in the bacterium. nih.govrsc.org Transcriptional profiling of M. tuberculosis treated with a representative imidazo[1,2-a]pyridine-3-carboxamide (B1205228) provided preliminary indications of its mode of action. nih.govacs.org Another class, imidazo[1,2-a]pyridine ethers, act as potent and selective inhibitors of mycobacterial ATP synthesis. rsc.org

Antiviral Activity: Imidazo[1,2-a]pyrimidine derivatives are also being investigated for their antiviral potential. nih.gov Recent computational studies have explored novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, aiming to block viral entry into cells. nih.gov

Antileishmanial Activity: Imidazo[1,2-a]pyridine derivatives have shown efficacy against Leishmania donovani by inducing apoptosis-like cell death and oxidative stress in the parasite's promastigote stage. tezu.ernet.in These compounds were found to induce the production of reactive oxygen species (ROS), lead to mitochondrial dysfunction, and cause cell cycle arrest. tezu.ernet.in One particular imidazo[1,2-a]pyrimidine derivative was identified as a potent agent against Leishmania amazonensis, being more active than the reference drug miltefosine (B1683995). acs.org

Mechanisms of Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of imidazo[1,2-a]pyrimidine derivatives against cancer cell lines is a result of multiple mechanisms, often converging on the induction of cell death and inhibition of cell growth pathways.

As discussed in the apoptosis section, a primary mechanism is the induction of programmed cell death. nih.govnih.gov This is often accompanied by cell cycle arrest. tezu.ernet.in For example, novel imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase-mediated oxidative stress. tezu.ernet.in

The structural features of these compounds play a crucial role in their activity. For instance, the presence of a nitrogenous electron-donating group at the 4-position of the phenyl ring in some imidazo[1,2-a]pyrimidine derivatives has been shown to increase cytotoxic activity against breast cancer cell lines. nih.gov

Furthermore, related imidazo[1,2-a]pyridine compounds have been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival in many cancers. nih.gov Inhibition of this pathway can lead to the induction of apoptosis. Other derivatives have been shown to inhibit the proliferation of breast cancer cells by inducing DNA damage and apoptosis. nih.gov

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Mannich Bases

CompoundCell LineGI50 (µM)
5eMultipleRanging from 0.01 to 79.4 nih.gov
6bMultipleRanging from 0.01 to 79.4 nih.gov
7kMultipleRanging from 0.01 to 79.4 nih.gov

Mechanisms of Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Several studies have synthesized and evaluated imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives for their COX inhibitory activity. researchgate.netnih.gov A series of imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups at positions 2 and 3 were found to have anti-inflammatory activities with a degree of COX-2 selectivity. dergipark.org.tr In a human whole blood assay, one such derivative demonstrated a COX-2 IC50 value of 13 µmol/l, which was 13 times more potent than its inhibitory activity against COX-1. researchgate.net

The introduction of a methylsulfonyl (SO2Me) group at the para position of the C-2 phenyl ring in 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives was shown to enhance COX-2 potency and selectivity. nih.gov One compound from this series exhibited a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov Furthermore, a novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov

Mechanisms of Antioxidant Activity

The antioxidant activity of imidazo[1,2-a]pyrimidine derivatives is primarily attributed to their ability to scavenge free radicals. jmchemsci.com The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate this activity. arkat-usa.org

Structure-activity relationship (SAR) studies on lignin-related imidazo[1,2-a]pyridine derivatives have shown that the introduction of electron-donating groups on the scaffold can increase the radical scavenging activity, while electron-withdrawing groups may decrease it. arkat-usa.org The presence of methoxy (B1213986) groups, particularly in syringyl imidazo[1,2-a]pyridines, has been shown to have a significant positive impact on antioxidant capability. arkat-usa.org

In another study, imidazo[1,2-a]pyrazine derivatives, which are structurally similar, were evaluated for their antioxidant activity. It was found that the presence of an amino group at the C8 position and a bromine substitution at the C3 position were important for good antioxidant properties. Furthermore, the presence of a phenolic group or multiple nitrogen and sulfur atoms in the structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which also share some structural similarities, has been shown to enhance their antioxidant capacity. nanobioletters.com

Lead Compound Development and Optimization in Preclinical Drug Discovery Research

High-Throughput Screening for Novel Active Compounds

High-throughput screening (HTS) serves as a critical starting point for identifying novel compounds with desired biological activity from large chemical libraries. For scaffolds related to imidazo[1,2-a]pyrimidine (B1208166), HTS campaigns have successfully identified initial leads for further development.

For instance, in the discovery of selective modulators for the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor, an HTS campaign was employed. This screen tested compounds for their ability to block glutamate-induced calcium influx in engineered cell lines. nih.gov From this large-scale screening, imidazo[1,2-a]pyrazine (B1224502) 5 emerged as a promising hit due to its potency and, notably, its high selectivity for the target receptor complex (TARP γ-8) over other related subtypes. nih.gov While this initial hit was an imidazo[1,2-a]pyrazine, the principles of using HTS to identify active fused imidazole (B134444) heterocycles are directly applicable to the imidazo[1,2-a]pyrimidine class. These campaigns screen vast libraries of compounds, often containing imidazo[1,2-a]pyrimidine derivatives, against biological targets to find initial "hits" for optimization. nih.govnih.gov

Similarly, protein stability shift assays have been used to screen for compounds that interact with specific protein targets, such as PIM kinases. This method identified the related imidazo[1,2-b]pyridazine (B131497) scaffold as a potent inhibitor, demonstrating how screening techniques can pinpoint promising new chemical families for therapeutic development. semanticscholar.org

Rational Design and Synthesis of Optimized Analogues

Following the identification of initial hits from screening, rational design and chemical synthesis are employed to create optimized analogues with improved properties. This process often involves modifying the core scaffold at various positions to explore the structure-activity relationship (SAR).

The synthesis of imidazo[1,2-a]pyrimidine derivatives is well-established, with the most common method being the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. researchgate.netnih.gov Modern approaches often use microwave-assisted synthesis to improve yields and reduce reaction times. nih.govnih.gov

A common strategy for optimization involves creating a series of analogues by introducing different substituents. For example, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized to evaluate their cytotoxic potential. nih.gov The process started with imidazo[1,2-a]pyrimidine-2-carbaldehyde, which was reacted with various aromatic amines to produce imine derivatives (3a-e). These imines were then reduced to their corresponding amine analogues (4a-e). nih.gov This systematic approach allowed researchers to probe how different aromatic substitutions on the amine/imine moiety affected the compound's biological activity.

Another synthetic strategy involves multi-component reactions, which allow for the rapid generation of diverse derivatives. rsc.orgdergipark.org.tr For example, 2-aminopyrimidine can be reacted with aldehydes and isonitriles in a one-pot synthesis to produce 3-amino-2-arylimidazo[1,2-a]pyrimidines, providing a straightforward route to novel analogues. dergipark.org.tr These synthetic methodologies are crucial for generating the chemical diversity needed to optimize a lead compound. rsc.org

Assessment of Potency, Selectivity, and Biological Spectrum

The imidazo[1,2-a]pyrimidine scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties. researchgate.netnih.gov The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which measures the concentration of the compound required to inhibit a biological process by 50%.

In a study of imidazo[1,2-a]pyrimidine derivatives targeting breast cancer cells, compounds were tested for their antiproliferative activity. nih.gov The results showed that specific substitutions significantly impacted potency. For example, derivative 3d showed notable inhibition of MCF-7 and MDA-MB-231 breast cancer cells with IC₅₀ values of 43.4 µM and 35.9 µM, respectively. nih.gov Its amine counterpart, 4d , had a similar IC₅₀ of 35.1 µM against MDA-MB-231 cells. nih.gov

Selectivity is another crucial parameter. A study on new benzo nih.govwaocp.orgimidazo[1,2-a]pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors demonstrated that these compounds could be highly selective. nih.gov The selectivity index (SI), the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, is used to measure this. One compound, 5i , an imidazo[1,2-a]pyridine (B132010) derivative, exhibited a remarkable selectivity index of 897.19 for COX-2 over COX-1. nih.gov For the related imidazo[1,2-b]pyridazine scaffold, derivatives were identified that showed selective inhibition of PIM kinases, with IC₅₀ values for PIM1 in the low nanomolar range, while being 10- to 100-fold weaker against PIM2. semanticscholar.org

The table below summarizes the potency of selected imidazo[1,2-a]pyrimidine and related derivatives against various targets.

CompoundTarget/Cell LineActivity (IC₅₀)Selectivity Index (SI)
3d MCF-7 (Breast Cancer)43.4 µM1.6 (vs. HUVEC)
3d MDA-MB-231 (Breast Cancer)35.9 µM2.0 (vs. HUVEC)
4d MDA-MB-231 (Breast Cancer)35.1 µM-
5j (Imidazo[1,2-a]pyridine)COX-20.05 µM-
5i (Imidazo[1,2-a]pyridine)COX-2-897.19
K00135 (Imidazo[1,2-b]pyridazine)PIM1 Kinase25 nM (K_D)~10-100x vs PIM2

Data sourced from multiple studies. semanticscholar.orgnih.govnih.gov

In Vitro and In Vivo Efficacy Studies in Preclinical Models

Promising candidates identified through initial potency and selectivity assessments are advanced to more comprehensive preclinical efficacy studies. These include further in vitro cell-based assays and in vivo studies in animal models to determine if the compound's activity translates to a living system.

In Vitro Efficacy: In vitro studies are essential for understanding a compound's mechanism of action at the cellular level. For imidazo[1,2-a]pyrimidine derivatives with anticancer potential, researchers investigate their effects on cell proliferation, cell cycle, and apoptosis (programmed cell death). For example, a study on novel imidazo[1,2-a]pyridine compounds found that derivative IP-5 could induce cell cycle arrest in HCC1937 breast cancer cells, as indicated by increased levels of p53 and p21 proteins. nih.gov Furthermore, the same study showed that IP-5 triggered apoptosis through the extrinsic pathway, evidenced by increased activity of caspases 7 and 8. nih.gov In another study, the imidazo[1,2-a]pyrimidine derivative 4d was found to induce apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 gene expression. nih.govsemanticscholar.org

In Vivo Efficacy: Compounds that demonstrate significant in vitro efficacy are subsequently tested in animal models to evaluate their performance in a whole organism. These studies are crucial for confirming therapeutic effects and assessing pharmacokinetics.

For example, a series of imidazo[1,2-a]pyridine derivatives developed as COX-2 inhibitors were tested for analgesic activity in a mouse model. nih.gov Compound 5j , which was highly potent in in vitro assays, also showed the most significant analgesic activity in vivo, with an ED₅₀ (the dose effective in 50% of the population) of 12.38 mg/kg. nih.gov Similarly, a series of benzo nih.govwaocp.orgimidazo[1,2-a]pyrimidine derivatives were evaluated for anti-inflammatory and anti-nociceptive activity in a writhing test, with compound 5d showing the highest activity with an ED₅₀ of 5.75 mg/kg. nih.gov

In the context of autoimmune diseases, an orally administered imidazo[1,2-c]pyrimidine (B1242154) derivative, 9f , effectively suppressed a passive cutaneous anaphylaxis reaction in a mouse model, demonstrating its potential for treating allergic disorders. nih.gov These in vivo studies are a critical step in validating a lead compound before it can be considered for clinical development.

Spectroscopic and Analytical Techniques for Structural and Mechanistic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the Imidazo[1,2-a]pyrimidine (B1208166) scaffold.

In the ¹H NMR spectra of Imidazo[1,2-a]pyrimidine derivatives, the aromatic region characteristically displays a singlet and three doublet of doublets, which correspond to the protons on the fused heterocyclic ring system. nih.gov For instance, in a series of synthesized Imidazo[1,2-a]pyrimidine Schiff base derivatives, the proton signals were meticulously assigned. nih.gov The chemical shifts (δ) are influenced by the electronic effects of neighboring substituents. For example, the protons of the pyrimidine (B1678525) ring in a related isoxazolo[2,3-a]pyrimidine system appear as a sharp singlet at δ 5.13 ppm. The amine (NH₂) protons typically appear as a broad singlet that is exchangeable with D₂O, as observed at δ 8.23 ppm in one study.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the Imidazo[1,2-a]pyrimidine core are characteristic. For example, the cyclization of a precursor to form the pyrimidine ring was confirmed by the appearance of C-N and Ar-CH carbon signals at δ 82.29 and 50.36 ppm, respectively. In another example, the ¹³C NMR spectrum of an Imidazo[1,2-a]pyridine (B132010) derivative showed a range of signals corresponding to the different carbon environments within the molecule. acs.org

Detailed NMR data for a representative Imidazo[1,2-a]pyridine derivative are provided below:

Table 1: ¹H and ¹³C NMR Data for 7-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine acs.org

Atom ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
H-5 8.19 (t, J = 4.2 Hz, 1H) -
Ar-H 8.04 (d, J = 4.8 Hz, 2H) -
Ar-H 7.48 (t, J = 5.0 Hz, 2H) -
Ar-H 7.40 (t, J = 5.0 Hz, 1H) -
H-6 7.29 (d, J = 6.0 Hz, 1H) -
H-8 6.81 (t, J = 5.4 Hz, 1H) -
C-7 - 160.97 (d, J = 169.3 Hz)
C-Ar - 149.32
C-5 - 147.93 (d, J = 9.1 Hz)
C-Ar - 133.34
C-Ar - 128.65
C-Ar - 128.53
C-Ar - 128.51
C-6 - 128.10 (d, J = 7.2 Hz)
C-8 - 105.64 (d, J = 19.6 Hz)
C-Ar - 101.39 (d, J = 15.8 Hz)

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Imidazo[1,2-a]pyrimidin-2-amine and its derivatives, key absorption bands confirm the presence of the amine group and the aromatic rings.

The N-H stretching vibrations of the primary amine (NH₂) group are typically observed in the region of 3450-3250 cm⁻¹. For example, in one synthesized series, the NH₂ functional group showed absorption bands at 3435 and 3415 cm⁻¹. In another case, the secondary amine N-H vibration of a reduced imine derivative was found in the range of 3411–3272 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the heterocyclic rings are also prominent, appearing in the region of 1650-1500 cm⁻¹. nih.gov For instance, a synthesized Imidazo[1,2-a]pyrimidine Schiff base exhibited a C=N stretch at 1604 cm⁻¹ and a C=C stretch at 1580 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyrimidine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amine (N-H) Stretch 3435, 3415
Imine (C=N) Stretch 1626–1617 nih.gov
Aromatic (C=C) Stretch 1580 nih.gov

Mass Spectrometry (MS, HRMS, LC-MS/ESI)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For Imidazo[1,2-a]pyrimidine derivatives, Electrospray Ionization (ESI) is a common ionization technique, often coupled with Liquid Chromatography (LC-MS). The mass spectrum typically shows a prominent molecular ion peak [M+H]⁺. For example, the mass spectrum of 5-Amino-2-methyl-7-phenyl-7H-isoxazolo[2,3-a]pyrimidine-6-carbonitrile displayed a molecular ion peak at m/z 253. HRMS is used for precise mass determination to confirm the molecular formula. For instance, the calculated m/z for C₁₄H₉FIN₂ [M+H]⁺ was 388.9757, and the found value was 388.9761, confirming the compound's composition. acs.org LC-MS is also crucial for confirming the identity of synthesized compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details, offering unambiguous structural proof.

While a specific X-ray crystal structure for the parent this compound was not found in the provided search results, the technique has been applied to related Imidazo[1,2-a]pyridine and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives. researchgate.netdergipark.org.tr For example, the X-ray crystal structure of an Imidazo[1,2-a]pyridine derivative revealed the planarity of the tricyclic core and the stacking of molecules in the crystal lattice. dergipark.org.tr In another study, X-ray diffraction analysis of a benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine showed the presence of four symmetrically non-equivalent molecules in the crystal. igminresearch.com These studies demonstrate the power of X-ray crystallography in providing detailed solid-state structural information for this class of compounds.

Chromatographic Techniques (e.g., HPLC-MS) for Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS), are essential for assessing the purity of synthesized compounds and for analyzing reaction mixtures. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of Imidazo[1,2-a]pyrimidine derivatives, HPLC-MS is used to monitor the progress of reactions and to confirm the purity of the final products. nih.gov For example, the analysis of reaction mixtures by HPLC-HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) helped to unambiguously confirm the reaction pathway in the synthesis of tetrahydroimidazo[1,2-a]pyrimidines. nih.gov The combination of retention time from HPLC and mass data from MS provides a high degree of confidence in the identity and purity of the analyzed compounds. Furthermore, techniques like thin-layer chromatography (TLC) are routinely used for monitoring the termination of reactions.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyridine
5-Amino-2-methyl-7-phenyl-7H-isoxazolo[2,3-a]pyrimidine-6-carbonitrile
7-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine
(E)-N-(4-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine
Benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine
Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine
Tetrahydroimidazo[1,2-a]pyrimidine
2-aminopyrimidine (B69317)
Chloroacetamide
Malononitrile (B47326)
3-amino-5-methylisoxazole
Formaldehyde
2-amino-5-bromopyridine
2-chloro-3-oxopropionic acid ethyl ester
Hydrazine (B178648) hydrate
Acrolein
2,4-difluorobenzenesulfonyl chloride
4-Nitrobenzaldehyde
2-chlorobenzaldehyde
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine
Curcumin
2-aminoimidazole
N-substituted maleimides
N-arylitaconimides
Voriconazole
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Acetophenone
Dimedone
1-amino-3-arylpyrido[1,2-a]benzimidazole-2,4-dicarbonitriles
Formamide
5-aryl-4-methylpyrimido[5',4':5,6 ]pyrido[1,2-a]- benzimidazole-6-carbonitrile
Naphtho[1'',2'':4,5]imidazo[2',1':6,1]pyrido[2,3-d] pyrimidine
Pyrimidinyl-5-propanoic acid
Naphthalene-1,2-diamine
6-benzyl-4-methyl-2-phenylbenzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine
Molecular iodine
tert-Butyl hydroperoxide

Emerging Research Directions and Future Prospects for Imidazo 1,2 a Pyrimidin 2 Amine

Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives is evolving towards greener and more efficient protocols that enhance atom economy and sustainability. mdpi.com Traditional methods, such as the Chichibabin reaction involving 2-aminopyrimidine (B69317) and α-haloketones, are being supplanted by advanced, environmentally benign approaches. researchgate.netnih.gov

Recent innovations include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, improves yields, and often minimizes the formation of by-products. nih.gov Researchers have successfully employed microwave irradiation for the synthesis of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.govtubitak.gov.tr In some cases, this method is performed under solvent-free conditions using a catalyst like basic alumina (B75360) (Al2O3), further enhancing its environmental friendliness. mdpi.comnih.gov

Catalyst-Free Protocols: Progress towards green synthetic methods includes the development of catalyst-free, microwave-assisted protocols that use environmentally benign solvents like water and isopropanol. researchgate.net

Nanocatalysis: A novel approach utilizes gold nanoparticles as a catalyst for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines. mdpi.com This method features mild reaction conditions and high yields, offering an attractive alternative to conventional synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing the construction of complex molecules like diversely substituted imidazo[1,2-a]pyrimidines in a single step from simple starting materials. researchgate.netrsc.org This approach adheres to the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.net

These modern synthetic strategies not only offer economic and environmental benefits but also facilitate the rapid generation of diverse compound libraries for biological screening. nih.govmdpi.com

Exploration of Undiscovered Biological Targets and Disease Indications

While the imidazo[1,2-a]pyrimidine core is known for its anticancer, antimicrobial, and anti-inflammatory properties, ongoing research is uncovering a wider range of biological targets and potential therapeutic applications. nih.govmdpi.comresearchgate.net This exploration is leading to the development of compounds for diseases with urgent unmet medical needs.

Notable new areas of investigation include:

Antiviral Agents (SARS-CoV-2): Researchers have designed and synthesized novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, aiming to block viral entry into human cells. nih.gov

Antileishmanial Agents: A specific imidazo[1,2-a]pyrimidine derivative has been identified as a new and effective pharmacophore against Leishmania amazonensis. acs.org One compound proved to be approximately twice as active as the reference drug miltefosine (B1683995) against the amastigote form of the parasite, which is related to human disease. acs.org

Antituberculosis Agents: The imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, has shown significant activity against multidrug-resistant tuberculosis (MDR-TB). rsc.org The mechanism of action for some derivatives involves the inhibition of QcrB, a key component in the pathogen's energy production pathway. rsc.org

Antifungal Agents: Molecular docking studies suggest that imidazo[1,2-a]pyrimidines may possess antifungal activity against Candida albicans by targeting the CYP51 enzyme. nih.govnih.gov

Central Nervous System (CNS) Applications: Beyond their known anxiolytic effects, derivatives are being investigated as ligands for the GABAA receptor benzodiazepine (B76468) binding site, with potential selectivity for specific subtypes, which could be beneficial for treating anxiety. dergipark.org.tr

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of imidazo[1,2-a]pyrimidine-based drug candidates are increasingly being accelerated by computational methods, a field that heavily intersects with AI and machine learning. In silico techniques are now a standard component of the drug discovery process for this compound class.

Key computational approaches include:

Molecular Docking and Dynamics: These methods are used to predict the binding affinity and interaction patterns of newly designed compounds with their biological targets. nih.govacs.org For example, docking studies have been crucial in identifying potential inhibitors of SARS-CoV-2 proteins and microbial enzymes. nih.govmdpi.com

ADMET and Drug-Likeness Prediction: Computational tools like the SwissADME server are employed to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as the drug-like properties of candidate molecules. nih.govnih.gov This early-stage screening helps to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. tubitak.gov.trmdpi.com

Quantum Chemical Investigations: Methods like Density Functional Theory (DFT) are used to analyze the electronic structure, molecular electrostatic potential, and other quantum properties of these compounds. nih.govacs.org This provides deep insights into their molecular behavior and reactivity, which is fundamental to understanding their mechanism of action. acs.org

Virtual Screening: Collaborative efforts have utilized virtual screening of large, proprietary pharmaceutical libraries to rapidly expand the chemical space around an initial hit compound, leading to improved potency and selectivity. chemrxiv.org

These computational strategies enable a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with the identification of promising new therapeutic agents. acs.org

Development of Multi-Target Directed Ligands for Complex Diseases

A promising strategy in modern pharmacology is the design of single molecules that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like cancer and infectious diseases. The versatile imidazo[1,2-a]pyrimidine scaffold is well-suited for the development of such multi-target directed ligands (MTDLs).

Examples of this approach include:

Dual-Inhibitors for COVID-19: New imidazo[1,2-a]pyrimidine derivatives have been specifically designed to act as dual inhibitors of both the hACE2 receptor and the viral spike protein, representing a multi-pronged approach to preventing SARS-CoV-2 infection. nih.gov

Dual Kinase Inhibitors for Cancer: Researchers have developed compounds based on the benzo mdpi.commdpi.comimidazo[1,2-a]pyrimidine scaffold that function as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase. dergipark.org.tr Targeting two distinct proteins involved in cell division offers a potential advantage in cancer therapy. dergipark.org.tr

The development of MTDLs is a sophisticated area of drug discovery where the imidazo[1,2-a]pyrimidine framework provides a robust platform for creating innovative treatments for complex diseases.

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of action is critical for the rational design of safer and more effective drugs. Research on imidazo[1,2-a]pyrimidines has delved into their specific interactions within biological systems.

Key mechanistic insights include:

Induction of Apoptosis: Certain amine-bearing imidazo[1,2-a]pyrimidine derivatives have been shown to induce apoptosis in breast cancer cells by increasing the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway. nih.govtubitak.gov.tr

Targeting of Specific Enzymes: Molecular docking and enzyme kinetic studies have elucidated interactions with specific targets. For example, antifungal activity is proposed to occur through the inhibition of the CYP51 enzyme, while antitubercular effects are linked to the inhibition of QcrB in the electron transport chain. nih.govrsc.org

Distinct Modes of Action Based on Minor Structural Changes: Chemogenomic profiling has revealed that subtle structural modifications can dramatically alter the mechanism of action. A study comparing an imidazo[1,2-a]pyridine with an imidazo[1,2-a]pyrimidine, differing by only a single atom, found that one compound disrupts mitochondrial function while the other acts as a DNA poison, causing DNA damage and mutagenesis. nih.gov

These advanced studies provide a deeper understanding of the structure-activity relationships and the downstream cellular consequences of target engagement, guiding future drug development efforts.

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidin-2-amine derivatives, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A widely used method is Friedländer’s approach, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form imidazo[1,2-a:5,4-b']dipyridines . Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining yields >80% . Key parameters to optimize include catalyst choice (e.g., iodine or K₂S₂O₈), solvent polarity, and temperature (typically 80–120°C).

Example Reaction Setup

ComponentConditionsYield Range
2-AminoimidazoleAlCl₃ (catalyst), EtOH, reflux60–75%
Aldehyde/KetoneMicrowave, 100°C, 30 min80–90%

Q. How are this compound derivatives characterized structurally?

Characterization relies on ¹H/¹³C NMR and ESI-HRMS . For example:

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm, while NH₂ groups resonate at δ 5.8–6.2 (singlet, DMSO-d₆) .
  • ¹³C NMR : The pyrimidine C2 carbon appears at ~160 ppm due to conjugation with the amine group .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) are validated with <5 ppm error .

Q. What are the primary pharmacological applications of this compound derivatives?

These derivatives exhibit antimicrobial , antiviral , and anticancer activities. For instance, N-cyclohexyl-substituted analogs showed IC₅₀ values of 2.1–8.4 µM against HCT-116 colon cancer cells . ADMET analysis (Table 1) reveals moderate solubility (LogP 2.1–3.5) and low hepatotoxicity risk, making them viable drug candidates .

Table 1: ADMET Parameters

PropertyRange/Result
LogP2.1–3.5
Plasma Protein Binding85–92%
CYP2D6 InhibitionLow (<50% at 10 µM)

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • Electrophilic Reactivity : The C3 position has the highest Fukui index (f⁺ = 0.12), favoring electrophilic substitutions .
  • Tautomer Stability : The amine tautomer is 4.3 kcal/mol more stable than the imine form due to intramolecular hydrogen bonding .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the zwitterionic transition state, accelerating cyclization by 15% .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NH₂ proton signals (e.g., δ 5.8 vs. 6.2) arise from tautomerism or solvent polarity . Strategies include:

  • Variable Temperature NMR : Cooling to −40°C slows tautomer interconversion, resolving split signals .
  • Deuterium Exchange : NH₂ protons disappear upon D₂O addition, confirming their presence .
  • X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths (e.g., C2–N = 1.34 Å) .

Q. What strategies improve the selectivity of this compound derivatives for kinase inhibition?

Selectivity is enhanced via:

  • Substituent Engineering : Electron-withdrawing groups (e.g., –NO₂) at C7 increase ATP-binding pocket affinity (ΔG = −9.2 kcal/mol) .
  • Scaffold Hybridization : Fusion with benzimidazole improves selectivity for CDK2 over CDK4 (15-fold) .
  • Dynamic Combinatorial Chemistry : Identifies optimal substituents by screening in situ against target kinases .

Q. How do reaction conditions influence byproduct formation in this compound synthesis?

Common byproducts (e.g., dimeric adducts) arise from:

  • Excess Aldehyde : Leads to over-condensation; controlled stoichiometry (1:1.05) minimizes this .
  • High Temperature : Promotes decarbonylation; maintaining T < 120°C reduces degradation .
  • Catalyst Residues : AlCl₃ traces induce polymerization; quenching with NaHCO₃ improves purity (>95%) .

Methodological Considerations

Q. What experimental designs are optimal for SAR studies of this compound derivatives?

Use factorial design to evaluate substituent effects:

  • Variables : Substituent position (C2, C7), electronic nature (–OCH₃, –CF₃), and steric bulk (cyclohexyl vs. methyl) .
  • Response Metrics : IC₅₀, LogP, and solubility.
  • Statistical Tools : Multivariate regression identifies key contributors (e.g., –CF₃ enhances potency by 40%) .

Q. How can AI-driven platforms optimize synthetic routes for novel derivatives?

Platforms like COMSOL Multiphysics integrate:

  • Reaction Prediction : Machine learning models suggest viable pathways (e.g., iodine-catalyzed cyclization) .
  • Condition Optimization : Neural networks predict ideal solvent/catalyst pairs, reducing trial runs by 70% .
  • Real-Time Monitoring : Adjusts parameters (pH, T) during microwave synthesis to maximize yield .

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Imidazo[1,2-a]pyrimidin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.